2,4-di(thiophen-3-yl)thiophene
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Overview
Description
2,4-Di(thiophen-3-yl)thiophene is a heterocyclic compound featuring a thiophene ring substituted at the 2 and 4 positions with thiophen-3-yl groups. Thiophene derivatives are known for their aromaticity and stability, making them valuable in various fields such as organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-di(thiophen-3-yl)thiophene typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, where a thiophene-3-boronic acid derivative reacts with a 2,4-dibromothiophene in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of thiophene derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Di(thiophen-3-yl)thiophene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated, alkylated, or acylated thiophenes.
Scientific Research Applications
2,4-Di(thiophen-3-yl)thiophene has diverse applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Pharmaceuticals: Thiophene derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: It is utilized in the fabrication of advanced materials such as conductive polymers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2,4-di(thiophen-3-yl)thiophene in organic electronics involves its ability to facilitate charge transport through π-π stacking interactions and conjugation. In pharmaceuticals, its biological activity is attributed to its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Thiophene: The parent compound with a single thiophene ring.
2,5-Di(thiophen-2-yl)thiophene: A similar compound with thiophene rings substituted at the 2 and 5 positions.
Dithieno[3,2-b2’,3’-d]thiophene: A fused thiophene derivative with enhanced electronic properties.
Uniqueness: 2,4-Di(thiophen-3-yl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic characteristics .
Properties
CAS No. |
105124-97-8 |
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Molecular Formula |
C12H8S3 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
2,4-di(thiophen-3-yl)thiophene |
InChI |
InChI=1S/C12H8S3/c1-3-13-6-9(1)11-5-12(15-8-11)10-2-4-14-7-10/h1-8H |
InChI Key |
FMXXRLKHSAFAQY-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1C2=CC(=CS2)C3=CSC=C3 |
Canonical SMILES |
C1=CSC=C1C2=CC(=CS2)C3=CSC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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